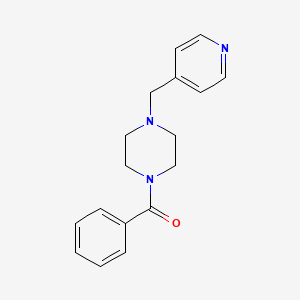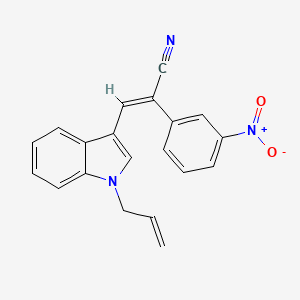![molecular formula C15H15NO4S B5728578 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid, also known as DASB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies of the serotonin transporter (SERT) in the brain.
作用機序
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid selectively binds to the SERT and inhibits the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, which can lead to enhanced neurotransmission and mood regulation. 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid has a high affinity for the SERT, with a dissociation constant (Kd) of approximately 0.5 nM.
Biochemical and Physiological Effects
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid has been shown to have a number of biochemical and physiological effects related to its inhibition of SERT. These include increased serotonin levels in the brain, altered serotonin receptor function, and changes in neurotransmitter release and uptake. 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid has also been shown to modulate the activity of various brain regions involved in mood regulation, including the amygdala, prefrontal cortex, and hippocampus.
実験室実験の利点と制限
One of the main advantages of using 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid in PET imaging studies is its high selectivity for the SERT, which allows for accurate measurement of SERT density and occupancy in vivo. 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid also has a long half-life, which allows for extended imaging sessions and increased sensitivity. However, 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid has some limitations for lab experiments, including its relatively low specific activity and the need for specialized equipment and expertise for PET imaging.
将来の方向性
There are a number of potential future directions for research on 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid and its applications in scientific research. These include the development of new radioligands with improved specificity and sensitivity, the investigation of the role of SERT in various neurological and psychiatric disorders, and the development of new therapies targeting the serotonin system. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid and its potential interactions with other neurotransmitter systems.
合成法
The synthesis of 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid involves a multi-step process that begins with the reaction of 3,4-dimethylaniline with p-toluenesulfonyl chloride to form 3,4-dimethyl-N-(p-toluenesulfonyl)aniline. This intermediate is then reacted with 4-carboxybenzeneboronic acid in the presence of a palladium catalyst to form 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid. The final product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid is primarily used as a radioligand in PET imaging studies of the SERT in the brain. PET imaging allows for the non-invasive measurement of SERT density and occupancy in vivo, which can provide valuable information about the role of serotonin in various neurological and psychiatric disorders. 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid has been used in numerous studies to investigate the effects of antidepressant medications, stress, and other factors on SERT function in the brain.
特性
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-7-13(8-11(10)2)16-21(19,20)14-5-3-4-12(9-14)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAODMJYPBQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)

![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)




![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)